4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-2-methyl-
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Overview
Description
4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-2-methyl- is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-2-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 4-aminopyridin-2(1H)-ones with 2,2-dihydroxy-1-arylethan-1-ones and 4-hydroxy-2H-pyran-2-ones in water. This one-pot three-component reaction provides a straightforward and efficient approach to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of environmentally friendly solvents and catalysts is often preferred to minimize the environmental impact. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield N-oxides, while reduction reactions produce reduced derivatives of the compound.
Scientific Research Applications
4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-2-methyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-2-methyl- involves its interaction with specific molecular targets. As an inhibitor of Casein kinase 1 alpha and/or delta (CSNK1α and/or 6), the compound interferes with the kinase activity, leading to the modulation of various signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
3-amino-2-[2-(acylamino)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one: This compound shares a similar core structure but has different substituents, leading to distinct biological activities.
4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5,6,7-tetrahydro-2-[5-methoxy-2-(3-quinolinyl)-4-pyrimidinyl]: Another related compound with variations in the fused ring system and substituents.
Uniqueness
4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-2-methyl- stands out due to its specific inhibitory activity against Casein kinase 1 alpha and/or delta, making it a valuable compound for research in proliferative disorders. Its unique structural features also provide opportunities for the development of novel therapeutic agents.
Properties
Molecular Formula |
C8H8N2O |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-methyl-3a,5-dihydropyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C8H8N2O/c1-5-4-6-7(10-5)2-3-9-8(6)11/h2-4,6H,1H3,(H,9,11) |
InChI Key |
UAVWWUBYIUTQDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C(=N1)C=CNC2=O |
Origin of Product |
United States |
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